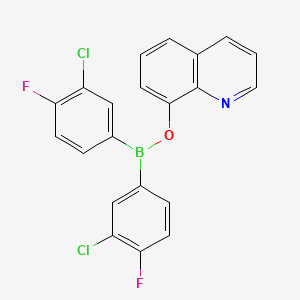
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H12BCl2F2NO. It is known for its unique structure, which includes borinic acid esterified with 8-quinolinyl and substituted with 3-chloro-4-fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with 8-quinolinol in the presence of 3-chloro-4-fluorophenyl groups. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .
化学反応の分析
Types of Reactions
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes or other reduced boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted esters .
科学的研究の応用
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It may be used in the development of advanced materials, such as boron-containing polymers and catalysts
作用機序
The mechanism by which borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells .
類似化合物との比較
Similar Compounds
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is similar to other borinic acid esters, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both 3-chloro-4-fluorophenyl and 8-quinolinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
特性
CAS番号 |
873101-76-9 |
|---|---|
分子式 |
C21H12BCl2F2NO |
分子量 |
414.0 g/mol |
IUPAC名 |
bis(3-chloro-4-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H12BCl2F2NO/c23-16-11-14(6-8-18(16)25)22(15-7-9-19(26)17(24)12-15)28-20-5-1-3-13-4-2-10-27-21(13)20/h1-12H |
InChIキー |
PWLMQVCHHLYWFH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)OC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
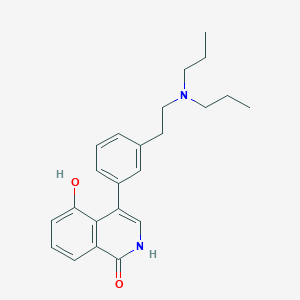

![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
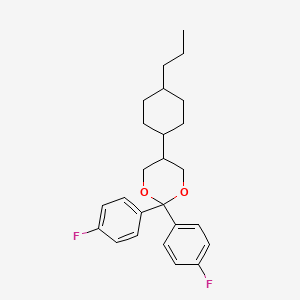
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
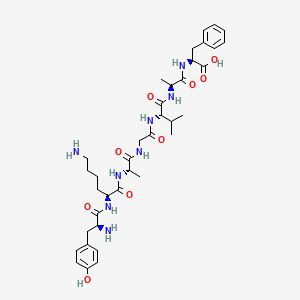
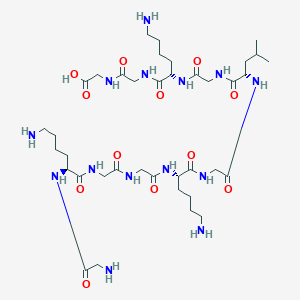
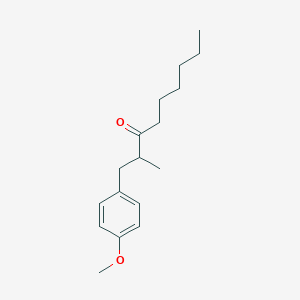
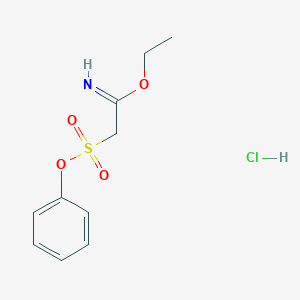
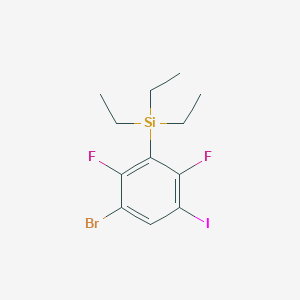
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
